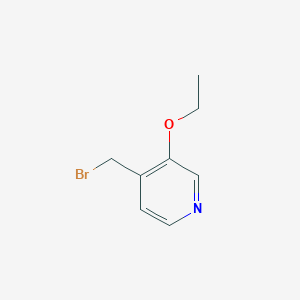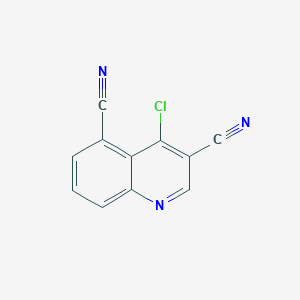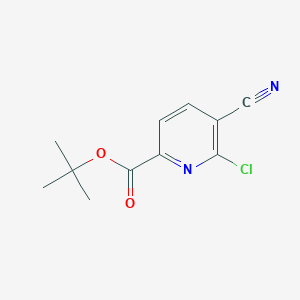![molecular formula C6H5N3S2 B13664740 6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
6-(Methylthio)thiazolo[5,4-C]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylthio)thiazolo[5,4-C]pyridazine is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring with a methylthio group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)thiazolo[5,4-C]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable pyridazine derivative in the presence of a methylthiolating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylthio)thiazolo[5,4-C]pyridazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridazine rings .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 6-(Methylthio)thiazolo[5,4-C]pyridazine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it could act as an inhibitor of topoisomerase I, interfering with DNA replication in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the thiazole ring.
Thiazolo[5,4-d]pyrimidines: Another class of fused heterocycles with a thiazole ring, but fused to a pyrimidine ring instead of a pyridazine ring.
Uniqueness
6-(Methylthio)thiazolo[5,4-C]pyridazine is unique due to the specific positioning of the methylthio group and the fusion of the thiazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H5N3S2 |
|---|---|
Poids moléculaire |
183.3 g/mol |
Nom IUPAC |
6-methylsulfanyl-[1,3]thiazolo[5,4-c]pyridazine |
InChI |
InChI=1S/C6H5N3S2/c1-10-6-8-4-2-3-7-9-5(4)11-6/h2-3H,1H3 |
Clé InChI |
PNRHIHBNBYPHBN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(S1)N=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)



![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)




![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)
